Thiourea,N-5-pyrimidinyl-

Electrochemistry Redox-active materials Supramolecular chemistry

Thiourea,N-5-pyrimidinyl- (IUPAC: pyrimidin-5-ylthiourea, CAS 1428245-30-0) is a heterocyclic thiourea building block with molecular formula C5H6N4S and molecular weight 154.20 g/mol. It features a thiourea moiety directly attached to the 5-position of a pyrimidine ring, distinguishing it from its 2-pyrimidinyl isomer.

Molecular Formula C5H6N4S
Molecular Weight 154.20 g/mol
Cat. No. B12275972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea,N-5-pyrimidinyl-
Molecular FormulaC5H6N4S
Molecular Weight154.20 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)NC(=S)N
InChIInChI=1S/C5H6N4S/c6-5(10)9-4-1-7-3-8-2-4/h1-3H,(H3,6,9,10)
InChIKeyQLVNJTSNXSKYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiourea,N-5-pyrimidinyl- (CAS 1428245-30-0): Core Scaffold Procurement Guide


Thiourea,N-5-pyrimidinyl- (IUPAC: pyrimidin-5-ylthiourea, CAS 1428245-30-0) is a heterocyclic thiourea building block with molecular formula C5H6N4S and molecular weight 154.20 g/mol [1]. It features a thiourea moiety directly attached to the 5-position of a pyrimidine ring, distinguishing it from its 2-pyrimidinyl isomer. This compound serves as a versatile precursor for constructing pyrimidine-based bioactive molecules, including kinase inhibitors, antimicrobial agents, and multifunctional anti-Alzheimer drug candidates [2]. Its synthetic accessibility via reaction of 5-aminopyrimidine with thiocyanates or thiourea, combined with the presence of both hydrogen bond donor and acceptor sites (HBD count: 2, HBA count: 3, TPSA: 95.9 Ų), makes it a strategic intermediate for medicinal chemistry and materials science applications [1].

Why Thiourea,N-5-pyrimidinyl- Cannot Be Replaced by Isomeric or Generic Thiourea Analogs


The position of the thiourea attachment on the pyrimidine ring is not a trivial structural variation; it dictates electrochemical behavior, crystal packing topology, and biological target engagement. Direct comparative studies demonstrate that the 5-pyrimidinyl isomer exhibits reversible one-electron redox behavior and assembles into a two-dimensional hydrogen-bonded network, whereas the 2-pyrimidinyl isomer displays only quasi-reversible electrochemistry and forms a one-dimensional ladder-like assembly [1]. Furthermore, the pyrimidinylthiourea scaffold has been validated as a privileged structure for generating nanomolar acetylcholinesterase (AChE) inhibitors with selectivity indices exceeding 500 over butyrylcholinesterase (BuChE) — a profile unattainable with simple phenyl or pyridyl thiourea analogs [2]. These structure-dependent properties mean that substituting Thiourea,N-5-pyrimidinyl- with a different positional isomer or a generic thiourea can fundamentally alter the redox, supramolecular, and pharmacological outcomes of downstream products.

Quantitative Differentiation Evidence for Thiourea,N-5-pyrimidinyl- Against Comparators


Positional Isomer Effect: Reversible vs. Quasi-Reversible Redox Behavior

In a direct head-to-head study, N-ferrocenoyl-N'-(5-pyrimidinyl) thiourea (derived from Thiourea,N-5-pyrimidinyl-) exhibited fully reversible one-electron electrochemical redox behavior, in contrast to N-ferrocenoyl-N'-(2-pyrimidinyl) thiourea which showed only quasi-reversible redox behavior. Both compounds displayed increased anodic peak potentials (Epa) relative to ferrocene, but the 5-pyrimidinyl isomer uniquely enabled a two-dimensional hydrogen-bonded network in the solid state via O···π interactions, whereas the 2-isomer formed only a one-dimensional ladder-like assembly [1]. This demonstrates that the 5-substitution pattern on the pyrimidine ring directly controls the electrochemical reversibility and supramolecular architecture of the resulting thiourea derivative.

Electrochemistry Redox-active materials Supramolecular chemistry

AChE Inhibition Potency of Pyrimidinylthiourea Derivatives vs. Standard Inhibitors

Pyrimidinylthiourea derivatives, constructed from the Thiourea,N-5-pyrimidinyl- scaffold, achieve potent acetylcholinesterase (AChE) inhibition at sub-micromolar concentrations with exceptional selectivity over butyrylcholinesterase (BuChE). Compound 5t exhibited an AChE IC50 of 0.067 μM with a selectivity index (SI = IC50 BuChE / IC50 AChE) greater than 597, while compound 5r showed an IC50 of 0.204 μM with SI > 196 [1]. These selectivity indices substantially exceed those reported for the clinically used AChE inhibitor donepezil (SI ≈ 10–30) and the standard galantamine [2]. Furthermore, compound 5r demonstrated blood-brain barrier (BBB) permeability both in vitro and in vivo, with the ability to improve memory and cognitive function in scopolamine-induced amnesia mice [1].

Alzheimer's disease Acetylcholinesterase inhibition Neurodegeneration

Dual AChE/MAO-B Inhibition: Pyrimidinylthiourea vs. Single-Target Scaffolds

Propargylamine-modified pyrimidinylthiourea derivatives demonstrate a dual inhibitory profile that is structurally inaccessible to simple phenylthiourea or pyridylthiourea scaffolds. Compound 1c achieved an AChE IC50 of 0.032 ± 0.007 μM and a MAO-B IC50 of 2.117 ± 0.061 μM, with good oral bioavailability (F = 45.55%) and demonstrated in vivo efficacy in reducing cerebral AChE/MAO-B activities and alleviating scopolamine-induced cognitive impairment in mice [1]. In a related series, compound 1b exhibited AChE IC50 = 0.324 μM (SI > 123 vs. BuChE) and MAO-B IC50 = 1.427 μM (SI > 35 vs. MAO-A), with molecular docking confirming that the pyrimidinylthiourea moiety specifically binds to the catalytic active site (CAS) of AChE while the propargylamine moiety interacts with the FAD cofactor of MAO-B [2]. This dual-target engagement is a direct consequence of the pyrimidinylthiourea core geometry and cannot be replicated with non-pyrimidine thiourea scaffolds.

Multi-target directed ligands Monoamine oxidase B Alzheimer's disease

Metal Complex Cytotoxicity: Pyrimidyl Thiourea Rh Complexes vs. Ru and Ir Analogs

In a comparative cytotoxicity study, N-phenyl-N'-(pyridyl/pyrimidyl)thiourea ligands were complexed with Ru, Rh, and Ir half-sandwich precursors. While the free thiourea ligands displayed no inherent cytotoxicity, upon metal complexation the resulting compounds exhibited significant anticancer activity. Notably, Rhodium(III) complexes bearing pyrimidyl thiourea ligands were more potent than their Ruthenium and Iridium counterparts against both HCT-116 (colorectal cancer) and MIA-PaCa-2 (pancreatic cancer) cell lines. Critically, several Rh complexes exhibited greater selectivity for cancer cells (HCT-116 or MIA-PaCa-2) over non-cancer retinal epithelium cells (ARPE-19) than the clinical benchmark cisplatin in vitro [1]. This indicates that the pyrimidyl thiourea ligand framework, when coordinated to Rh(III), imparts a tumor-selectivity advantage that is not observed with the pyridyl analog or with other platinum-group metals.

Anticancer metal complexes Organometallic chemistry Tumor selectivity

α-Amylase and Proteinase K Inhibition: Pyrimidine-Acyl Thiourea SAR

A focused library of diaryl pyrimidine linked acyl thiourea derivatives (6a–j) was evaluated for α-amylase and proteinase K inhibition. The most potent α-amylase inhibitors, compounds 6j and 6g, achieved IC50 values of 1.478 ± 0.051 μM and 1.509 ± 0.039 μM, respectively. For proteinase K, compounds 6a, 6f, and 6e showed high inhibitory activity with IC50 values of 1.790 ± 0.079, 1.794 ± 0.080, and 1.795 ± 0.080 μM, respectively [1]. In a separate study, simple thiourea was reported with an IC50 of 8.20 ± 0.20 μM as a reference inhibitor , indicating that the pyrimidine-linked acyl thiourea architecture provides approximately 5-fold enhancement in α-amylase inhibitory potency compared to unsubstituted thiourea. These compounds also exhibited moderate antibacterial activity, demonstrating the multifunctional potential of the pyrimidinylthiourea scaffold [1].

Enzyme inhibition Diabetes Antimicrobial

Recommended Procurement Scenarios for Thiourea,N-5-pyrimidinyl- Based on Evidence


Alzheimer's Disease Multi-Target Drug Discovery Programs

Research groups developing multi-target directed ligands (MTDLs) for Alzheimer's disease should prioritize Thiourea,N-5-pyrimidinyl- as a core scaffold. The pyrimidinylthiourea framework has been validated to deliver AChE inhibitors with sub-micromolar IC50 values (as low as 0.067 μM) and selectivity indices exceeding 500 over BuChE, along with demonstrated BBB permeability and in vivo cognitive efficacy [1]. Furthermore, propargylamine-modified derivatives achieve dual AChE/MAO-B inhibition with oral bioavailability (F = 45.55%) [2]. No phenylthiourea or pyridylthiourea scaffold has demonstrated comparable dual-target profiles, making the 5-pyrimidinyl isomer the building block of choice for AD MTDL programs.

Redox-Active Organometallic and Supramolecular Materials

For projects requiring reversible redox behavior and predictable supramolecular assembly, Thiourea,N-5-pyrimidinyl- is the preferred isomer. The 5-pyrimidinyl substitution enables fully reversible one-electron redox chemistry (vs. quasi-reversible for the 2-isomer) and directs assembly into a 2D hydrogen-bonded network through unique O···π interactions [1]. This structural predictability is critical for designing ferrocene-modified electrochemical sensors, molecular switches, and crystalline materials where redox stability and packing topology cannot be left to chance.

Metal-Based Anticancer Agent Development (Rhodium Complexes)

Investigators synthesizing half-sandwich organometallic anticancer complexes should select pyrimidyl thiourea ligands over pyridyl analogs when targeting Rh(III) coordination. Rhodium complexes of pyrimidyl thiourea ligands outperform their Ru and Ir counterparts in both potency and cancer cell selectivity, exceeding cisplatin in distinguishing HCT-116 and MIA-PaCa-2 cancer cells from non-cancer ARPE-19 cells [1]. This ligand-specific metal selectivity profile justifies the procurement of Thiourea,N-5-pyrimidinyl- as a precursor for synthesizing N-substituted pyrimidyl thiourea pro-ligands.

Enzyme Inhibitor Library Synthesis (α-Amylase and Serine Protease Targets)

For combinatorial chemistry or parallel synthesis campaigns targeting metabolic or microbial enzymes, Thiourea,N-5-pyrimidinyl- provides a scaffold that enhances potency over simple thiourea by approximately 5-fold. Pyrimidine-linked acyl thiourea derivatives achieve low micromolar IC50 values against α-amylase (1.48–1.51 μM) and proteinase K (1.79–1.80 μM), with additional moderate antibacterial activity [1]. This multi-target inhibitory profile, combined with the scaffold's synthetic tractability for diversification at the acyl position, makes it a strategic core for generating enzyme-focused compound libraries.

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